molecular formula C9H18N2O2 B2708148 [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2193052-03-6

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol

Cat. No. B2708148
CAS RN: 2193052-03-6
M. Wt: 186.255
InChI Key: BNHSZQMAMVRWTA-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number: 2193052-03-6, is a chemical with the molecular formula C9H18N2O2 and a molecular weight of 186.25 . It is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry. The key BNHSZQMAMVRWTA-BDAKNGLRSA-N is a unique identifier associated with this InChI code .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Lipid Dynamics and Membrane Studies

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates the transfer and flip-flop kinetics of dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, influencing bilayer composition and stability. This highlights the importance of solvent choice in studies of biomembranes and proteolipids (Nguyen et al., 2019).

Enzyme and Catalysis Research

Pyrroloquinoline quinone (PQQ) serves as a redox cofactor in bacterial methanol dehydrogenase, a key enzyme in the oxidation of methanol to formaldehyde. The enzyme's structure, revealing the interaction between PQQ and calcium ions, contributes to understanding the enzymatic reaction mechanism and its application in sensor and biomimetic complexes development (White et al., 1993).

Synthesis of New Compounds

The synthesis of new pyrroloquinoline quinone derivatives for developing new alcohol oxidation catalysts and redox sensors showcases the modular approach to creating PQQ derivatives with modified coordination sites. This research is foundational for advancements in enzymatic catalysis and sensor technology (Janßen et al., 2022).

Materials Science and Nanotechnology

In materials science, the interaction of morpholinium compounds with other substances, such as in the synthesis of organic NLO single crystals, demonstrates the potential of morpholinium-based compounds in developing new materials with specific optical properties. The synthesis and characterization of morpholin-4-ium p-aminobenzoate underline the compound's relevance in creating materials for nonlinear optical applications (Shanmugam et al., 2012).

Chemical Synthesis and Reaction Mechanisms

The compound's structural features are indicative of its potential in chemical synthesis and reaction mechanism studies. For instance, the aminomethylation of substituted pyrroles with biogenic cyclic amines, leading to the formation of various aminomethylated products, showcases the broad applicability of morpholino and pyrrolo structures in organic synthesis (Markova et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(4S,8aR)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHSZQMAMVRWTA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@](N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193052-03-6
Record name [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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